ethyl 3-(1,3-benzothiazol-2-yl)-2-(propanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Description
Ethyl 3-(1,3-benzothiazol-2-yl)-2-(propanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core substituted with a benzothiazole moiety, a propanoylamino group, and an ethyl ester.
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-2-(propanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-3-16(24)22-19-17(18-21-13-7-5-6-8-14(13)27-18)12-9-10-23(11-15(12)28-19)20(25)26-4-2/h5-8H,3-4,9-11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEDPTGGEJSTDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)OCC)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(1,3-benzothiazol-2-yl)-2-(propanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities based on existing research findings.
Chemical Structure and Properties
The compound features several notable structural elements:
- Benzothiazole moiety : Known for its diverse pharmacological properties.
- Thieno[2,3-c]pyridine core : Associated with various biological activities including anti-inflammatory and antimicrobial effects.
- Propanoylamino group : May enhance the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole and thieno[2,3-c]pyridine structures exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of these compounds can inhibit the growth of various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) : this compound showed an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli in preliminary assays.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown:
- Cell Line Studies : The compound exhibited cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were found to be 15 µM and 20 µM respectively.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 20 |
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases. The compound's anti-inflammatory effects were assessed using the lipopolysaccharide (LPS) induced inflammation model in macrophages:
- Cytokine Inhibition : Treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest:
- Targeting Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound showed promising activity against drug-resistant bacterial strains.
- Cancer Cell Studies : In a comparative study involving multiple thienopyridine derivatives, this compound was highlighted for its superior cytotoxicity against MCF-7 cells when combined with conventional chemotherapy agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several heterocyclic derivatives synthesized via condensation reactions involving malononitrile, ethyl cyanoacetate, or sulfur (Table 1). Key comparisons include:
Core Heterocyclic Systems
- Thieno[2,3-c]pyridine vs. Pyran/Thiophene: The target compound’s thienopyridine core differs from pyran (e.g., compounds 11a, 11b in ) or thiophene (e.g., 7a, 7b in ) systems.
- Benzothiazole vs. Pyrazole : The benzothiazole substituent (target compound) may confer distinct electronic and steric effects compared to pyrazole moieties in 7a and 7b , influencing binding affinity in biological systems .
Functional Group Variations
- Propanoylamino vs. Cyano/Amine: The propanoylamino group (-NHCOC₂H₅) in the target compound could enhance solubility in polar solvents relative to cyano (-CN) groups in 11a or amine (-NH₂) groups in 7b.
- Ethyl Ester vs. Carboxylic Acid : The ethyl ester (-COOEt) may improve metabolic stability compared to free carboxylic acids, a common feature in prodrug design .
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Electronic Properties: Benzothiazole and thienopyridine systems are known for charge-transfer capabilities, suggesting the target compound could serve in organic semiconductors or sensors.
- Biological Activity: Benzothiazoles exhibit antitumor and antimicrobial activity; the propanoylamino group may enhance target specificity compared to simpler amines in 7b .
- Synthetic Scalability : The use of 1,4-dioxane and triethylamine (common in –3) implies scalable synthesis, though benzothiazole reactants may increase cost .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
